

2-Propylcyclopentanone IUPAC name

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-Propylcyclopentanone*

Cat. No.: *B073189*

[Get Quote](#)

Nomenclature and Identification

The compound with the common name **2-propylcyclopentanone** is systematically named according to IUPAC nomenclature.

Identifier	Value
IUPAC Name	2-propylcyclopentan-1-one[1][2]
CAS Number	1193-70-0[1]
Molecular Formula	C ₈ H ₁₄ O[1][3]
Molecular Weight	126.20 g/mol [3][4]
Synonyms	Cyclopentanone, 2-propyl-; 2-Propyl-cyclopentanone[1][2][3]
InChI Key	PFUCFFRQJFQQHE-UHFFFAOYSA-N[1][5]

Physicochemical Properties

The physical and chemical properties of **2-propylcyclopentanone** are summarized below. This data is essential for its handling, storage, and application in experimental settings.

Property	Value
Appearance	Colorless to pale yellow liquid[2]
Melting Point	-68.3°C[2][6]
Boiling Point	183°C (estimate)[2][6]
Density	0.9017 g/cm³[2][6]
Flash Point	56.9°C[2]
Vapor Pressure	0.829 mmHg at 25°C[2]
Refractive Index	1.4429[2][6]
Solubility	Insoluble in water, soluble in organic solvents[2]

Spectral Data

Spectral information is critical for the identification and characterization of **2-propylcyclopentanone**.

Spectroscopy	Data
¹³ C NMR	Spectra available, with computed shifts accessible through spectral databases[1][5]
Mass Spectrometry	Monoisotopic Mass: 126.104465066 Da[3][7]
Infrared (FTIR)	Spectra available in databases[5]
Raman	Spectra available in databases[5]

Experimental Protocols: Synthesis of 2-Propylcyclopentanone

2-Propylcyclopentanone is commonly synthesized via the α -alkylation of cyclopentanone. Below are two established protocols.

Protocol 1: Enolate Alkylation using Lithium Diisopropylamide (LDA)

This method involves the formation of a lithium enolate, which is a strong nucleophile, followed by alkylation with a propyl halide.

Materials:

- Cyclopentanone
- Lithium diisopropylamide (LDA) solution in THF
- 1-Bromopropane
- Anhydrous tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Diethyl ether
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- In a round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclopentanone in anhydrous THF.
- Cool the solution to -78°C using a dry ice/acetone bath.
- Slowly add a stoichiometric amount of LDA solution to the flask with stirring. Allow the mixture to stir at -78°C for 1 hour to ensure complete enolate formation.
- Add 1-bromopropane to the reaction mixture dropwise.
- Allow the reaction to slowly warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting material.
- Quench the reaction by adding saturated aqueous NH₄Cl solution.

- Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
- Combine the organic layers, wash with brine, and dry over anhydrous MgSO_4 .
- Filter the drying agent and concentrate the solvent in vacuo.
- Purify the crude product via vacuum distillation to yield **2-propylcyclopentanone**.

Protocol 2: Enamine-Mediated Alkylation

This protocol uses a secondary amine to form an enamine intermediate, which is then alkylated and hydrolyzed.^[8]

Materials:

- Cyclopentanone
- Pyrrolidine
- p-Toluenesulfonic acid (catalytic amount)
- Benzene or Toluene
- 1-Bromopropane
- Aqueous hydrochloric acid (HCl) solution

Procedure:

- In a round-bottomed flask equipped with a Dean-Stark apparatus, combine cyclopentanone, a slight excess of pyrrolidine, and a catalytic amount of p-toluenesulfonic acid in benzene or toluene.
- Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap, indicating the formation of the enamine.
- Cool the reaction mixture and remove the solvent under reduced pressure.

- Dissolve the crude enamine in a suitable solvent (e.g., THF or acetonitrile) and add 1-bromopropane.
- Heat the mixture to reflux and stir until the alkylation is complete (monitored by TLC or GC).
- Cool the reaction mixture and add aqueous HCl to hydrolyze the resulting iminium salt.
- Stir the mixture vigorously at room temperature for several hours.
- Extract the product with an organic solvent, wash the organic layer with water and brine, and dry over a suitable drying agent.
- Remove the solvent and purify the product by vacuum distillation.

Chemical Reactivity and Synthetic Applications

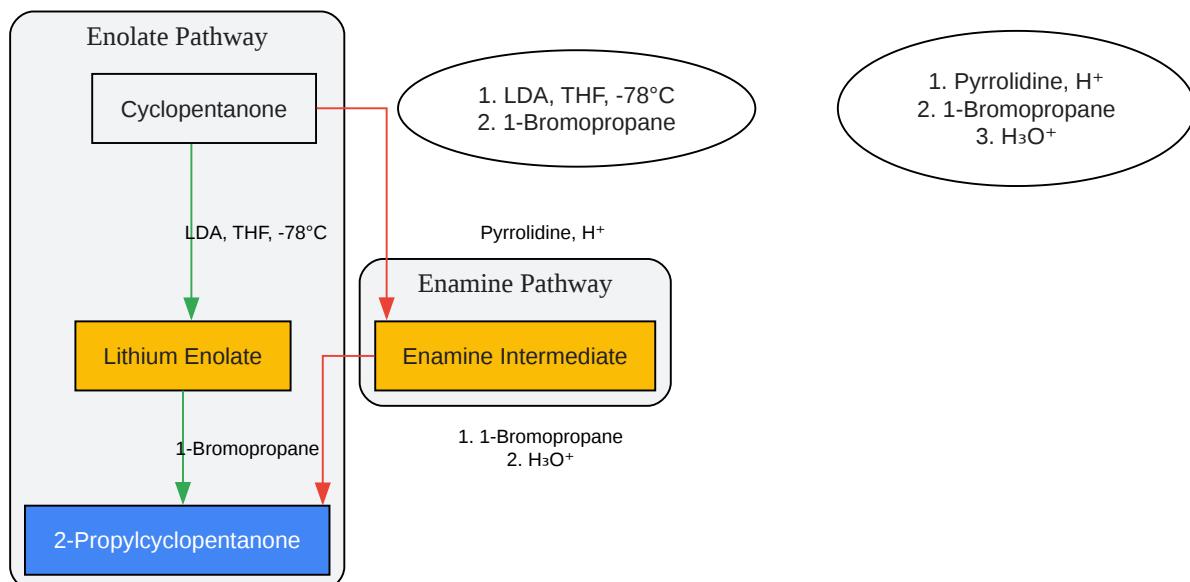
2-Propylcyclopentanone is a valuable intermediate in organic synthesis due to the reactivity of its ketone group.^[9] It serves as a building block for more complex molecules, including pharmaceuticals, fragrances, and agrochemicals.^{[2][9]}

Key reactions include:

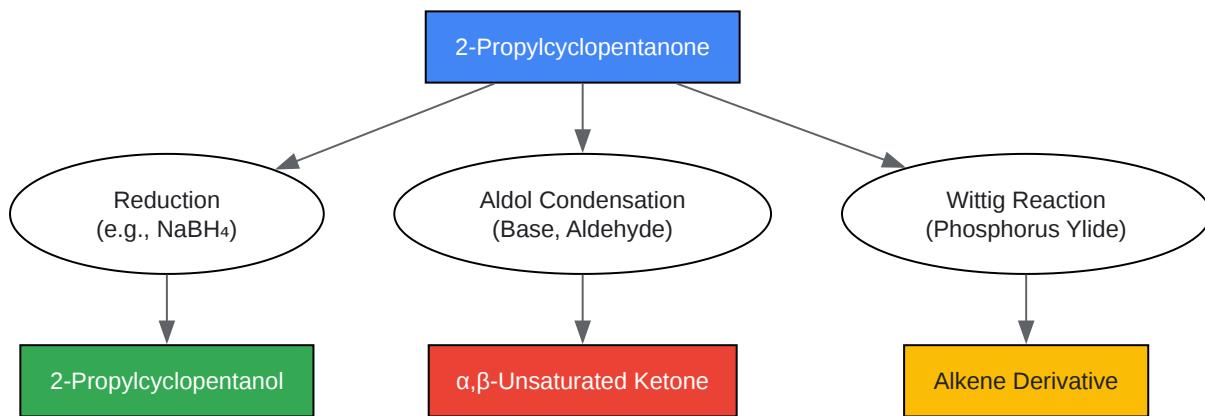
- Aldol Condensations and Michael Additions: The ketone functionality can participate in carbon-carbon bond-forming reactions to create more complex cyclopentane derivatives.^[10]
- Reductions and Oxidations: The carbonyl group can be reduced to a secondary alcohol or participate in various oxidation reactions.^[2]
- Biocatalytic Transformations: Enzymatic reactions, such as asymmetric reduction, can produce chiral alcohols, which are valuable intermediates for drug synthesis.^[10]
- Cyclization Reactions: It can be used in ring-closing metathesis or radical cyclization to form polycyclic frameworks found in natural products.^[10]

Visualized Workflows and Pathways

The following diagrams illustrate the synthetic pathways to **2-propylcyclopentanone**.

[Click to download full resolution via product page](#)

Caption: Synthetic pathways from cyclopentanone to **2-propylcyclopentanone**.

[Click to download full resolution via product page](#)

Caption: Key chemical transformations of **2-propylcyclopentanone**.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **2-propylcyclopentanone** is associated with the following hazards:

- H226: Flammable liquid and vapor[[1](#)]
- H315: Causes skin irritation[[1](#)]
- H319: Causes serious eye irritation[[1](#)]
- H335: May cause respiratory irritation[[1](#)]

Standard laboratory safety precautions should be employed when handling this chemical, including the use of personal protective equipment (gloves, safety glasses) and working in a well-ventilated fume hood.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Propylcyclopentanone | C8H14O | CID 518461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. Page loading... [guidechem.com]
- 4. 3-Propylcyclopentanone | C8H14O | CID 14251024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. spectrabase.com [spectrabase.com]
- 6. 2-Propylcyclopentanone CAS#: 1193-70-0 [amp.chemicalbook.com]
- 7. PubChemLite - 2-propylcyclopentanone (C8H14O) [pubchemlite.lcsb.uni.lu]
- 8. homework.study.com [homework.study.com]

- 9. a2bchem.com [a2bchem.com]
- 10. Buy 2-Propylcyclopentanone | 1193-70-0 [smolecule.com]
- To cite this document: BenchChem. [2-Propylcyclopentanone IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b073189#2-propylcyclopentanone-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com